molecular formula C8H16O2 B13074777 1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL CAS No. 1398504-09-0

1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL

Cat. No.: B13074777
CAS No.: 1398504-09-0
M. Wt: 144.21 g/mol
InChI Key: NJYADDCPOMXFAT-UHFFFAOYSA-N
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Description

1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL is an organic compound with a unique structure that includes an ether linkage and a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL can be achieved through several methods. One common approach involves the reaction of 3-buten-2-ol with 2-methylpropan-2-ol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alkanes or alcohols.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be employed under basic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes or alcohols.

    Substitution: Various ether derivatives depending on the nucleophile used.

Scientific Research Applications

1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL involves its interaction with specific molecular targets. The compound’s ether linkage and tertiary alcohol group allow it to participate in various biochemical pathways. It may act as an enzyme inhibitor or modulator, affecting the activity of specific proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL is unique due to its specific combination of an ether linkage and a tertiary alcohol group. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

1398504-09-0

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

1-but-3-en-2-yloxy-2-methylpropan-2-ol

InChI

InChI=1S/C8H16O2/c1-5-7(2)10-6-8(3,4)9/h5,7,9H,1,6H2,2-4H3

InChI Key

NJYADDCPOMXFAT-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)OCC(C)(C)O

Origin of Product

United States

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